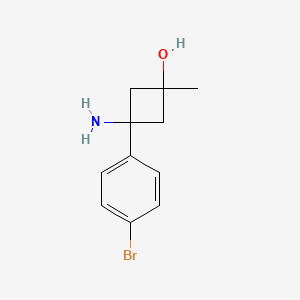
Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclobutane ring substituted with an amino group, a bromophenyl group, and a methyl group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with a suitable cyclobutanone derivative in the presence of a reducing agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process, allowing for better control over reaction parameters and reducing waste.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl-substituted cyclobutanol.
Substitution: Formation of hydroxyl or alkyl-substituted cyclobutanol.
Scientific Research Applications
Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1s,3s)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
- Rel-tert-butyl ((1s,3s)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)carbamate
Uniqueness
Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c1-10(14)6-11(13,7-10)8-2-4-9(12)5-3-8/h2-5,14H,6-7,13H2,1H3 |
InChI Key |
XLRBZBPHIKFXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12982933.png)
![ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12982937.png)
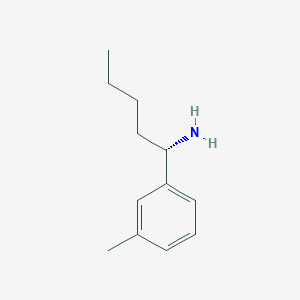
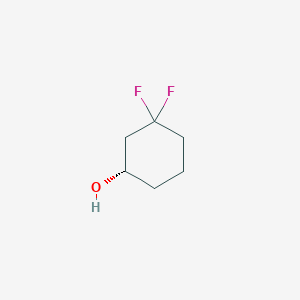
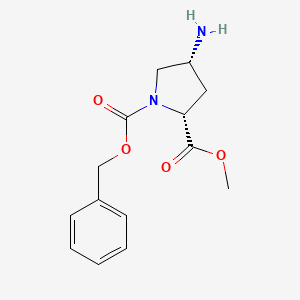
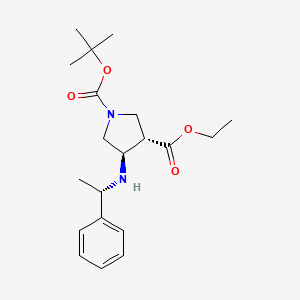

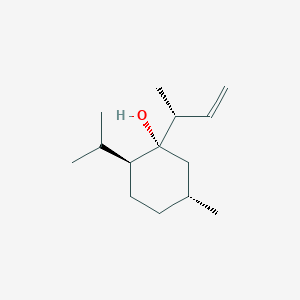
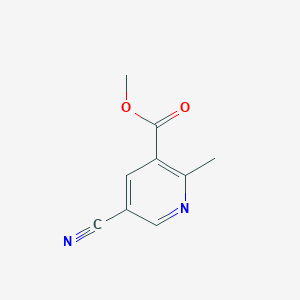
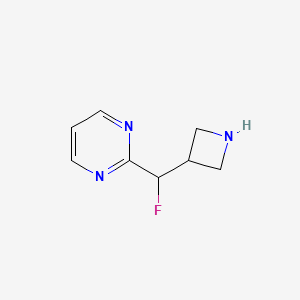
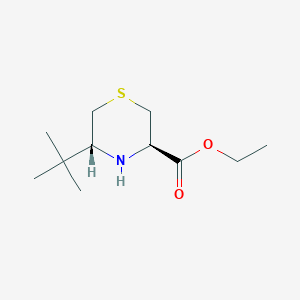

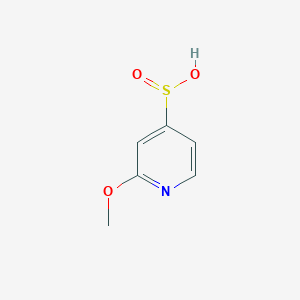
![4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12983011.png)
